molecular formula C6H9N3O B1407258 4-Aminomethyl-6-methoxypyrimidine CAS No. 1363383-16-7

4-Aminomethyl-6-methoxypyrimidine

Cat. No.: B1407258
CAS No.: 1363383-16-7
M. Wt: 139.16 g/mol
InChI Key: GAQOJPOWNPLPHR-UHFFFAOYSA-N
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Description

4-Aminomethyl-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Safety and Hazards

4-Aminomethyl-6-methoxypyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-6-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyrimidines with different functional groups .

Mechanism of Action

The mechanism of action of 4-Aminomethyl-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminomethyl-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group at position 4 and methoxy group at position 6 make it a versatile building block for synthesizing various bioactive compounds .

Properties

IUPAC Name

(6-methoxypyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQOJPOWNPLPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292967
Record name 4-Pyrimidinemethanamine, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-16-7
Record name 4-Pyrimidinemethanamine, 6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinemethanamine, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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